molecular formula C20H20ClN5O2S B3411763 N-(3-chloro-4-methylphenyl)-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide CAS No. 921537-77-1

N-(3-chloro-4-methylphenyl)-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide

Cat. No.: B3411763
CAS No.: 921537-77-1
M. Wt: 429.9 g/mol
InChI Key: SDMJPERKGNACTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methylphenyl)-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide is a synthetic small molecule featuring a complex imidazo[2,1-c][1,2,4]triazole core, a scaffold of significant interest in medicinal chemistry and early-stage drug discovery. This chemotype is frequently investigated for its potential to modulate various biological targets, particularly protein kinases and other ATP-binding enzymes, due to its ability to mimic aspects of the purine structure. The molecule's specific architecture, which includes a 4-methoxyphenyl group and a sulfanylacetamide linker, suggests potential utility as a key intermediate or building block in the synthesis of more complex bioactive molecules. Researchers may employ this compound in high-throughput screening campaigns to identify novel therapeutic agents for diseases such as cancer, inflammatory disorders, and central nervous system conditions. As a specialist research chemical, it is provided for use in controlled laboratory environments. The product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are responsible for verifying the suitability of this compound for their specific experimental objectives. For precise handling, storage, and safety information, please consult the associated Safety Data Sheet (SDS).

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O2S/c1-13-3-4-14(11-17(13)21)22-18(27)12-29-20-24-23-19-25(9-10-26(19)20)15-5-7-16(28-2)8-6-15/h3-8,11H,9-10,12H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDMJPERKGNACTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C3N2CCN3C4=CC=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methylphenyl)-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide (referred to as Compound 1) is a novel compound that has garnered attention due to its potential biological activities, particularly in the field of oncology. This article reviews the existing literature on its synthesis, structural characteristics, and biological activities.

Structural Characteristics

Compound 1 has a complex structure characterized by the following:

  • Molecular Formula : C24H20ClN3O3S
  • Molecular Weight : 416.9 g/mol
  • SMILES Notation : CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)OC)Cl

The presence of multiple functional groups suggests a diverse range of interactions with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of Compound 1. In vitro assays conducted on various cancer cell lines demonstrated significant cytotoxic effects. The National Cancer Institute evaluated its efficacy against 60 different cancer cell lines, including types such as:

  • Leukemia
  • Non-small cell lung cancer
  • Colon cancer
  • Melanoma
  • Ovarian cancer

The results indicated that derivatives of imidazo[2,1-c][1,2,4]triazole exhibit promising antineoplastic activity. Specifically, modifications to the compound structure led to enhanced activity against breast cancer cells (MDA-MB-468) when certain radicals were introduced at specific positions on the triazole ring .

The mechanism by which Compound 1 exerts its antitumor effects is believed to involve:

  • Inhibition of Cell Proliferation : The compound interferes with the mitotic activity of cancer cells.
  • Induction of Apoptosis : Evidence suggests it may trigger programmed cell death pathways in malignant cells.

Case Studies and Experimental Findings

StudyMethodologyFindings
National Cancer Institute StudyIn vitro testing on 60 cancer cell linesSignificant cytotoxicity observed across multiple cancer types
Structure-Activity Relationship AnalysisModification of substituents on imidazo[2,1-c][1,2,4]triazoleEnhanced activity noted with specific substitutions at the 3-position leading to increased potency against breast cancer cells

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound 6m (N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide)
  • Structure : Differs in the triazole substitution (naphthalene vs. imidazo-triazole) and lacks the sulfanyl bridge .
  • Synthesis : Prepared via 1,3-dipolar cycloaddition between azide and alkyne, similar to methods for imidazo-triazole derivatives.
  • Spectral Data : IR peaks at 1678 cm⁻¹ (C=O) and 785 cm⁻¹ (C–Cl); HRMS [M + H]+: 393.1112 .
Compound 7h (2-[4-(4-Chlorophenyl)-5-(p-tolylaminomethyl)-4H-[1,2,4]triazol-3-ylsulfanyl]acetamide)
  • Structure : Shares the triazol-3-ylsulfanylacetamide backbone but replaces the imidazo-triazole with a simpler triazole ring .
  • Synthesis : Utilizes 2-bromoacetamide and K₂CO₃ for thioether formation, a common strategy for sulfanyl-linked analogs .
Compound 499101-52-9 (2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide)
  • Structure : Nearly identical sulfanylacetamide and triazole core but lacks the fused imidazo ring. The 3-methylphenyl substituent reduces steric hindrance compared to the target compound’s 3-chloro-4-methylphenyl group .

Physicochemical and Spectral Comparisons

Property Target Compound Compound 6m Compound 7h Compound 499101-52-9
Core Structure Imidazo-triazole Simple triazole Simple triazole Simple triazole
Sulfanyl Bridge Present Absent Present Present
Aryl Substituents 3-Cl-4-MePh, 4-MeOPh 4-ClPh, naphthalene 4-ClPh, p-tolylaminomethyl 3-MePh, 4-ClPh, 4-MeOPh
Key IR Peaks (cm⁻¹) C=O (~1680), C–Cl (~780) C=O (1678), C–Cl (785) C=O (~1680), N–H (~3290) Similar to target
Molecular Weight ~450-500 (estimated) 393.11 ~450 (estimated) 466.94

Key Research Findings

Structural Uniqueness: The imidazo-triazole core distinguishes the target compound from simpler triazole derivatives, offering a novel scaffold for drug discovery.

SAR Trends : Chloro and methoxy substituents balance lipophilicity and solubility, critical for optimizing bioavailability.

Synthetic Scalability : Methods for sulfanylacetamide formation (e.g., thiol-alkylation) are well-established, supporting scalable synthesis .

Q & A

How can researchers design a synthetic route for this compound while addressing substituent effects on reaction efficiency?

Answer:
The synthesis involves multi-step reactions, including:

  • Thioether linkage formation via nucleophilic substitution between a thiol intermediate and a halogenated imidazo-triazole precursor under basic conditions (e.g., NaH in DMF at 60–80°C) .
  • Acetamide acylation using 3-chloro-4-methylphenylacetyl chloride in anhydrous THF with triethylamine as a base .
    Substituents like the 4-methoxyphenyl group on the imidazo-triazole core influence reactivity. Electron-donating groups (e.g., methoxy) can stabilize intermediates but may require adjusted reaction times or temperatures to avoid side reactions. Comparative studies with fluorophenyl or chlorophenyl analogs suggest that steric hindrance from bulky substituents necessitates solvent optimization (e.g., switching from THF to DCM) to improve yields .

What advanced strategies resolve contradictions in spectroscopic data during structural validation?

Answer:
Discrepancies between experimental and theoretical spectra (e.g., HRMS or IR) often arise from tautomerism or conformational flexibility. To address this:

  • Use 2D NMR techniques (e.g., HSQC, HMBC) to confirm connectivity of the imidazo-triazole and acetamide moieties .
  • Compare experimental X-ray crystallography data (e.g., bond lengths and angles) with computational models (DFT) to validate the sulfanyl-acetamide linkage geometry .
  • Cross-validate IR stretching frequencies (e.g., C=O at ~1678 cm⁻¹) with density functional theory (DFT)-predicted vibrational modes to identify anomalies caused by crystal packing effects .

How can reaction conditions be optimized to improve synthetic yield in multi-step protocols?

Answer:
Key parameters include:

  • Temperature control : For thioether formation, maintaining 60–80°C prevents premature decomposition of the thiol intermediate .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in acylation steps, while DCM reduces side reactions in sterically hindered systems .
  • Catalyst use : Adding catalytic KI in halogen displacement reactions accelerates imidazo-triazole activation .
  • Purification : Gradient column chromatography (hexane:EtOAc) separates regioisomers, while recrystallization from ethanol improves purity for crystallographic studies .

What methodologies are critical for evaluating the compound’s biological activity and structure-activity relationships (SAR)?

Answer:

  • In vitro assays : Test enzyme inhibition (e.g., kinase or protease targets) using fluorescence-based assays to quantify IC₅₀ values. Compare results with analogs (e.g., 4-chlorophenyl or fluorophenyl derivatives) to assess substituent effects on potency .
  • Molecular docking : Simulate interactions with target proteins (e.g., PDB IDs) to identify key binding residues. The methoxyphenyl group’s electron density may influence π-π stacking or hydrogen-bonding interactions .
  • In vivo models : Evaluate anti-inflammatory or antitumor efficacy in murine models, with dose optimization based on pharmacokinetic profiling (e.g., plasma half-life) .

How can crystallographic data resolve ambiguities in the compound’s 3D conformation?

Answer:

  • Single-crystal X-ray diffraction (SHELX suite) determines absolute configuration and torsional angles, critical for confirming the imidazo-triazole ring’s planar geometry and sulfanyl-acetamide orientation .
  • Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O bonds), explaining packing patterns that affect solubility .
  • Compare with similar structures (e.g., PubChem entries) to identify deviations caused by the 3-chloro-4-methylphenyl substituent’s steric effects .

What computational approaches predict the compound’s stability under varying pH and temperature conditions?

Answer:

  • Molecular dynamics (MD) simulations : Model degradation pathways (e.g., hydrolysis of the acetamide group) in aqueous buffers at physiological pH .
  • Thermogravimetric analysis (TGA) : Correlate experimental decomposition temperatures (e.g., >200°C) with DFT-calculated bond dissociation energies to assess thermal stability .
  • pH-dependent solubility studies : Use the shake-flask method to measure logP values and predict bioavailability .

How do researchers address low yields in the final acylation step?

Answer:

  • Pre-activation of intermediates : Treat the imidazo-triazole-thiol precursor with TMSCl to enhance nucleophilicity before acylation .
  • Stoichiometric adjustments : Use a 1.2:1 molar ratio of acyl chloride to thiol intermediate to account byproduct formation .
  • In situ monitoring : Employ FTIR or LC-MS to detect unreacted starting materials and optimize reaction termination points .

What strategies validate the compound’s purity for pharmacological studies?

Answer:

  • HPLC-DAD/UV : Use a C18 column (ACN:H₂O gradient) to achieve >98% purity, with peak integration confirming absence of regioisomers .
  • Elemental analysis : Match experimental C/H/N percentages with theoretical values (e.g., ±0.3% tolerance) .
  • Mass spectrometry : HRMS with ESI+ ionization confirms molecular ion ([M+H]⁺) and fragments consistent with the proposed structure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chloro-4-methylphenyl)-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-chloro-4-methylphenyl)-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.